molecular formula C5H4ClNO2S B1348577 2-Chloro-4-methylthiazole-5-carboxylic acid CAS No. 40003-48-3

2-Chloro-4-methylthiazole-5-carboxylic acid

Cat. No. B1348577
CAS RN: 40003-48-3
M. Wt: 177.61 g/mol
InChI Key: LDUFDQVROYUUBS-UHFFFAOYSA-N
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Patent
US05104886

Procedure details

8.8 g of 2-chloro-4-methylthiazole-5-carboxylic acid was suspended in 7 ml of thionyl chloride, and one drop of N,N-dimethylformamide was added. The mixture was heated under reflux for 1 hour, and then the excess of thionyl chloride was evaporated under reduced pressure. Benzene (10 ml) was added, and the mixture was evaporated under reduced pressure. This procedure was repeated three times to give 9.7 g of 2-chloro-4-methylthiazole-5-carboxylic acid chloride which was used in the following reaction without purification.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][C:4]([C:8]([OH:10])=O)=[C:5]([CH3:7])[N:6]=1.S(Cl)([Cl:13])=O>CN(C)C=O>[Cl:1][C:2]1[S:3][C:4]([C:8]([Cl:13])=[O:10])=[C:5]([CH3:7])[N:6]=1

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
ClC=1SC(=C(N1)C)C(=O)O
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the excess of thionyl chloride was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Benzene (10 ml) was added
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC(=C(N1)C)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.